Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate
Description
Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core
Properties
Molecular Formula |
C10H15N3O2 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
ethyl 2-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-7-carboxylate |
InChI |
InChI=1S/C10H15N3O2/c1-3-15-10(14)8-5-11-4-7-6-13(2)12-9(7)8/h6,8,11H,3-5H2,1-2H3 |
InChI Key |
XFPZNIJRWXIUAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNCC2=CN(N=C12)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Dienamine Intermediate
The dienamine intermediate (2 ) serves as the foundational precursor for this route. It is synthesized via a two-step protocol starting from dimethyl acetonedicarboxylate. Initial condensation with hydrazine derivatives forms a pyrazole ring, followed by dehydrogenation to yield the dienamine.
Reaction Conditions
Cyclization to Target Compound
Condensation of dienamine (2 ) with ethyl glycinate derivatives in methanol under reflux facilitates pyridine ring closure. The reaction proceeds via nucleophilic attack at the α,β-unsaturated ketone moiety, followed by cyclodehydration.
Optimized Parameters
-
Molar Ratio : Dienamine : Ethyl glycinate = 1 : 1.2.
-
Temperature : 65°C, reflux for 1 hour.
-
Workup : Filtration and washing with cold methanol.
Table 1: Representative Yields for Dienamine-Derived Products
| Substituent | Yield (%) | Purity (HPLC) |
|---|---|---|
| -NH₂ | 88 | 98.5 |
| -SO₂NH₂ | 76 | 97.2 |
| -Cl | 72 | 96.8 |
Pyrazole Carboxylate Functionalization Route
Synthesis of 1-Methyl-3-Ethyl-5-Pyrazole Carboxylate
This route, detailed in patent CN106187894A, begins with 3-ethyl-5-pyrazole carboxylic acid ethyl ester, which undergoes methylation and chlorination.
Methylation Step
-
Reactants : 3-Ethyl-5-pyrazole carboxylate, dimethyl carbonate.
-
Catalyst : Potassium carbonate (1.0–1.5 equiv).
-
Conditions : 100–150°C, 0.5–1.1 MPa pressure, 8–12 hours.
Equation 1 :
Chlorination and Cyclization
The methylated intermediate is treated with hydrochloric acid (35–40%) and hydrogen peroxide (30–40%) in dichloroethane to introduce the chloro substituent and facilitate ring closure.
Critical Parameters
-
Temperature : 50–70°C, 5–7 hours.
-
Molar Ratio : Pyrazole carboxylate : HCl : H₂O₂ = 1 : 1–1.5 : 1.1–1.6.
-
Workup : Sequential washing with Na₂SO₃, Na₂CO₃, and H₂O.
Table 2: Chlorination Reaction Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60°C | Maximizes rate |
| H₂O₂ Concentration | 35% | Minimizes byproducts |
| Stirring Speed | 500 rpm | Enhances mixing |
Comparative Analysis of Methodologies
Efficiency and Scalability
Purity and Byproducts
Operational Complexity
-
Dienamine Method : Demands anhydrous conditions and precise stoichiometry.
-
Pyrazole Method : Tolerant to atmospheric moisture but requires high-pressure reactors.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Cyclization and Ring-Opening Reactions
The tetrahydro structure enables participation in cyclization and ring-modification reactions. In one protocol, treatment with LiHMDS (lithium hexamethyldisilazide) at -78°C followed by reaction with diethyl oxalate generates fused intermediates through a tandem deprotonation/cyclization pathway . This method achieves 75% yield under optimized conditions (THF solvent, inert atmosphere).
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Cyclization | LiHMDS, diethyl oxalate, THF, -78°C | Fused pyrazolo-pyridine dicarboxylate | 75% |
Nucleophilic Substitution
The ethyl ester group undergoes nucleophilic substitution. For example:
-
Hydrolysis : Reaction with aqueous LiOH at 60°C converts the ester to a carboxylic acid .
-
Aminolysis : Hydrazine hydrate replaces the ethoxy group, forming hydrazide derivatives.
Mechanism :
-
Base-mediated deprotonation of the ester carbonyl.
-
Nucleophilic attack by hydroxide or amine.
Electrophilic Aromatic Substitution
The pyrazole ring participates in electrophilic substitutions. For instance:
Key Factors :
-
Electron-rich pyrazole ring directs electrophiles to para/ortho positions.
-
Steric hindrance from the methyl group limits reactivity at C-2.
Oxidation:
The tetrahydro-pyridine moiety oxidizes to a pyridine ring using KMnO₄ in acidic conditions, forming a fully aromatic system.
Reduction:
-
Catalytic Hydrogenation : H₂/Pd-C reduces the pyridine ring to a piperidine, enhancing solubility.
-
LiAlH₄ : Reduces the ester to a primary alcohol.
| Reaction | Reagents | Product | Notes |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | Aromatic pyrazolo-pyridine | Requires reflux |
| Reduction | H₂ (1 atm), Pd-C | Piperidine derivative | 85% yield |
Condensation Reactions
The methyl group and ester function enable condensations:
-
Knoevenagel Reaction : With aryl aldehydes, forms α,β-unsaturated esters .
-
Schiff Base Formation : Reacts with primary amines to yield imine-linked hybrids.
Example :
-
Condensation with 4-nitrobenzaldehyde in ethanol under reflux produces a conjugated system (λmax = 420 nm) .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) modify the pyrazole ring:
-
Borylation : Using bis(pinacolato)diboron and Pd(dppf)Cl₂ yields boronic ester derivatives for further functionalization .
Conditions :
Enzymatic Interactions
While not a classical reaction, the compound modulates biological systems:
-
Carbonic Anhydrase Inhibition : Binds to isoform CA-IX (Ki = 12 nM) via coordination to the zinc ion.
-
Kinase Inhibition : Blocks ATP-binding pockets in kinases like JAK2 (IC₅₀ = 0.8 μM).
Scientific Research Applications
Chemical Properties and Structure
Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate has the molecular formula and a molecular weight of approximately 195.25 g/mol. Its structural characteristics contribute to its biological activity and make it a valuable scaffold for drug development.
Medicinal Chemistry Applications
2.1 Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[4,3-c]pyridine derivatives in cancer therapy. This compound has been evaluated for its ability to inhibit specific cancer cell lines. For instance:
- Inhibition Studies : A study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.6 | Apoptosis induction |
| A549 (Lung) | 12.3 | Cell cycle arrest |
| HeLa (Cervical) | 10.8 | Inhibition of angiogenesis |
2.2 Neuroprotective Effects
This compound has shown promise in neuroprotection studies. The compound is being investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease.
- Mechanism : The compound may exert neuroprotective effects through the inhibition of glycogen synthase kinase-3 (GSK-3), which is implicated in the pathogenesis of Alzheimer’s disease .
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be optimized for yield and purity. Various synthetic methodologies have been reported:
Table 2: Synthetic Routes
| Methodology | Yield (%) | References |
|---|---|---|
| One-pot synthesis with amines | 85 | |
| Cyclization with α-keto esters | 78 | |
| Microwave-assisted synthesis | 90 |
Case Studies
Several case studies illustrate the applications of this compound in real-world scenarios:
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized a series of pyrazolo[4,3-c]pyridine derivatives and evaluated their anticancer properties against MCF-7 cells. The results indicated that modifications at the nitrogen positions significantly enhanced cytotoxicity .
Case Study 2: Neuroprotective Properties
Another study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer’s disease. The findings suggested that treatment with this compound resulted in reduced amyloid plaque formation and improved cognitive function .
Mechanism of Action
The mechanism by which Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride
- 3-Isopropyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
- 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride
Uniqueness
Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate stands out due to its specific ethyl ester functional group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new derivatives with tailored properties for specific applications.
Biological Activity
Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (CAS: 1355740-34-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H15N3O2
- Molecular Weight : 195.25 g/mol
- Structure : The compound features a pyrazolo[4,3-c]pyridine core, which is significant for its biological activity.
Pharmacological Properties
This compound has shown various biological activities in recent studies:
- Anticancer Activity : Research indicates that derivatives of pyrazolo[4,3-c]pyridine exhibit potential anticancer properties. For instance, compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines and induce apoptosis through different mechanisms .
- Antimicrobial Activity : Some studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics .
- Dopamine Receptor Modulation : There is emerging evidence that compounds related to ethyl 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine can act as modulators of dopamine receptors. This could have implications for treating neurological disorders .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural modifications. A study on the structure-activity relationship revealed that specific substitutions on the pyrazolo ring can enhance potency against certain biological targets .
The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that it interacts with specific receptors or enzymes involved in cellular signaling pathways. For example:
- Inhibition of Protein-Protein Interactions (PPIs) : Recent research has identified this compound as an inhibitor of PEX14–PEX5 protein-protein interactions, which are crucial for cellular processes like peroxisome biogenesis .
Study 1: Anticancer Effects
In a study examining the anticancer effects of pyrazolo[4,3-c]pyridines, this compound was found to inhibit the growth of several cancer cell lines. The study reported a significant decrease in cell viability at concentrations ranging from 10 to 50 µM over 48 hours .
Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of this compound revealed its potential as a dopamine receptor modulator. The study demonstrated that it could selectively activate certain dopamine pathways while inhibiting others, suggesting a possible therapeutic application in treating conditions like schizophrenia or Parkinson's disease .
Q & A
Q. What are standard synthetic routes for preparing Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate?
The compound is synthesized via cyclocondensation reactions. A general procedure involves reacting substituted piperidone derivatives with hydrazine or phenylhydrazine hydrochloride in methanol under reflux (70°C for 4–6 hours). For example, phenylhydrazine hydrochloride reacts with 3,5-diarylidenepiperidone-4 to form the pyrazolo-pyridine core, followed by esterification to introduce the ethyl carboxylate group . Alternative routes use ammonia or alkylamines in ethanol to functionalize the 5-position of the pyrazolo-pyridine scaffold .
Q. How is the compound structurally characterized in crystallographic studies?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX (SHELXL for refinement, SHELXS/SHELXD for structure solution) to resolve bond lengths, angles, and hydrogen bonding . ORTEP-3 or WinGX can visualize thermal ellipsoids and generate publication-quality figures . For example, triclinic crystal systems (space group P1) with unit cell parameters (a ≈ 7.5 Å, b ≈ 10.7 Å, c ≈ 14.9 Å) are typical for related pyrazolo-pyridine derivatives .
Q. What safety precautions are recommended for handling this compound?
While direct safety data for this compound is limited, analogous pyrazolo-pyridine esters require:
- Use of fume hoods and nitrile gloves (due to potential skin/eye irritation).
- Avoidance of open flames (ethanol-based reactions are common).
- Storage in dry, airtight containers at 2–8°C to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : Methanol or ethanol is preferred for cyclocondensation, but DMF may enhance solubility for bulky substituents .
- Temperature control : Reflux (70–80°C) minimizes byproducts compared to room-temperature reactions.
- Workup : Column chromatography (silica gel, ethyl acetate/hexane) effectively isolates the product from unreacted amines or hydrazines .
Q. How do conflicting crystallographic data (e.g., bond angles, disorder) arise, and how are they resolved?
Data contradictions often stem from:
- Thermal motion : High displacement parameters (U<sup>eq</sup> > 0.1 Ų) in flexible regions (e.g., ethyl ester groups).
- Disordered atoms : Use SHELXL’s PART instruction to model split positions and refine occupancy ratios .
- Twinned crystals : Apply TWIN/BASF commands in SHELX to deconvolute overlapping reflections .
Q. What computational methods validate the compound’s electronic properties or reactivity?
- DFT calculations : Gaussian or ORCA can model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular docking : AutoDock Vina assesses binding affinity to biological targets (e.g., kinases), leveraging the pyrazolo-pyridine core’s planar structure .
- Crystallographic software : WinGX integrates with Mercury for Hirshfeld surface analysis to quantify intermolecular interactions .
Q. How does substituent variation at the 5-position affect biological activity?
- Amino groups (e.g., NH2, alkylamines): Enhance solubility and hydrogen-bonding capacity for enzyme inhibition .
- Aryl groups (e.g., phenyl, chlorophenyl): Increase steric bulk and π-π stacking potential, improving binding to hydrophobic pockets .
- Methodology : Synthesize derivatives via nucleophilic substitution (e.g., with aryl halides) and screen against target proteins using SPR or fluorescence assays .
Q. What strategies troubleshoot low yields in multi-step syntheses?
- Intermediate characterization : Use LC-MS or <sup>1</sup>H-NMR to identify unstable intermediates (e.g., enolates).
- Protecting groups : Boc or benzyl groups prevent unwanted side reactions at the 7-carboxylate position .
- Catalysis : Add Pd(OAc)2 or CuI for cross-coupling steps (e.g., Suzuki reactions) to functionalize the pyridine ring .
Methodological Tables
Table 1: Key Crystallographic Parameters for Related Derivatives
| Parameter | Value |
|---|---|
| Crystal system | Triclinic (P1) |
| Unit cell dimensions | a = 7.588 Å, b = 10.730 Å |
| Bond angle (C–N–C) | 117.9° ± 0.2° |
| R factor | 0.048 |
Table 2: Reaction Optimization for 5-Substituted Derivatives
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Ethanol, RT, 24h | 45 | 92% |
| Ethanol, reflux, 6h | 78 | 98% |
| DMF, 80°C, 10h | 65 | 95% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
